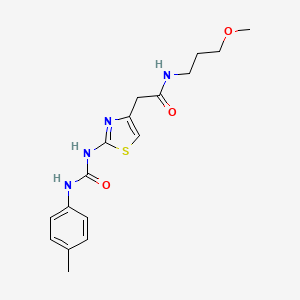

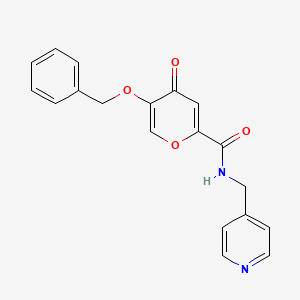

![molecular formula C22H27N3 B2599391 3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane CAS No. 345662-55-7](/img/structure/B2599391.png)

3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane is a chemical compound with the molecular formula C22H27N3 . It is a complex organic molecule that falls under the category of triazatricyclo compounds .

Synthesis Analysis

The synthesis of 3,7,10-triazatricyclo[3.3.3.01,5]undecane and its derivatives has been achieved through an efficient route . The key intermediates, 3a,6a-disubstituted octahydropyrrolo[3,4-c]pyrroles, are formed in a novel, one-step synthesis utilizing 1,3,5-trialkylhexahydrotriazines .Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 423.592 Da . The InChI code for this compound is 1S/C30H35N3O/c1-34-28-14-12-27 (13-15-28)18-33-23-29-19-31 (16-25-8-4-2-5-9-25)20-30 (29,24-33)22-32 (21-29)17-26-10-6-3-7-11-26/h2-15H,16-24H2,1H3 .Scientific Research Applications

Synthetic Chemistry Applications

Mimic of Transaminases : A compound related to 3,7-Dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane was synthesized as a potential bifunctional mimic of transaminases. This synthesis involves attaching a pyridoxamine nucleus to a triazatricyclo[3.3.3.0(1,5)] undecane structure, aiming to maximize its bifunctional activity during transamination, which is a critical reaction in amino acid metabolism (Wu & Ahlberg, 1992).

Synthesis of Derivatives : The synthesis of 3,7,10-triazatricyclo[3.3.3.01,5]undecane, also referred to as ‘3,7,10-triaza[3.3.3]propellane’, and its derivatives was achieved through an efficient route, indicating its versatility in synthetic chemistry applications. The process involves novel one-step synthesis utilizing 1,3,5-trialkylhexahydrotriazines, showcasing an innovative approach to creating complex structures (Knowles & Harris, 1983).

Material Science Applications

- Charge-Transfer Complexes : Studies on dibenzo[3.3]orthocyclophanes, which share structural features with this compound, reveal their ability to form charge-transfer (C-T) complexes with tetracyanoethylene (TCNE). This indicates potential applications in materials science, particularly in developing materials with specific electronic properties (Taniguchi et al., 1998).

Properties

IUPAC Name |

3,7-dibenzyl-3,7,10-triazatricyclo[3.3.3.01,5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3/c1-3-7-19(8-4-1)11-24-15-21-13-23-14-22(21,16-24)18-25(17-21)12-20-9-5-2-6-10-20/h1-10,23H,11-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEKLNGTVOLULFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23CN(CC2(CN1)CN(C3)CC4=CC=CC=C4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2599311.png)

![2-(4-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2599315.png)

![1-[(4-bromobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2599316.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2599317.png)

![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)

![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)

![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)